2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid
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Overview
Description
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid is a compound with the molecular formula C10H18N4O5. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-aminopropylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group. The final product is obtained by treating the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors under controlled temperatures and pressures to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted pyrazoles or ethan-1-ol derivatives.
Scientific Research Applications
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme-substrate interactions.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions, stabilizing the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol
- **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
- **2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol sulfate
Uniqueness
2-[4-(3-aminopropyl)-1H-pyrazol-1-yl]ethan-1-ol; oxalic acid is unique due to its oxalate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its hydrochloride or sulfate counterparts.
Properties
IUPAC Name |
2-[4-(3-aminopropyl)pyrazol-1-yl]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.C2H2O4/c9-3-1-2-8-6-10-11(7-8)4-5-12;3-1(4)2(5)6/h6-7,12H,1-5,9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQISPVUJVUZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)CCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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